Hexanoic acid, 6,6',6''-(1,3,5-triazine-2,4,6-triyltriimino)tris-, tripotassium salt
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Overview
Description
Hexanoic acid, 6,6’,6’'-(1,3,5-triazine-2,4,6-triyltriimino)tris-, tripotassium salt is a complex organic compound with the molecular formula C21H36N6O6. It is known for its unique structure, which includes a triazine ring substituted with hexanoic acid groups. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 6,6’,6’'-(1,3,5-triazine-2,4,6-triyltriimino)tris-, tripotassium salt typically involves the reaction of 1,3,5-triazine with hexanoic acid under controlled conditions. The process includes nitration of aminohexanoic acid to form a nitro compound, which is then reduced to the desired product .
Industrial Production Methods
Industrial production of this compound involves the use of high-pressure and high-temperature conditions. The reaction is carried out at 160-240°C and 0.1-0.3 MPa for 2-8 hours, followed by a pressure reduction to atmospheric levels and further heating to 240-265°C until the reaction is complete .
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 6,6’,6’'-(1,3,5-triazine-2,4,6-triyltriimino)tris-, tripotassium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: The triazine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like hydrogen gas or sodium borohydride for reduction. Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Hexanoic acid, 6,6’,6’'-(1,3,5-triazine-2,4,6-triyltriimino)tris-, tripotassium salt has a wide range of applications in scientific research:
Chemistry: Used as a corrosion inhibitor and in the synthesis of other complex organic compounds.
Biology: Investigated for its potential use in biological systems due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Mechanism of Action
The mechanism of action of Hexanoic acid, 6,6’,6’'-(1,3,5-triazine-2,4,6-triyltriimino)tris-, tripotassium salt involves its interaction with molecular targets through its triazine ring and hexanoic acid groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s ability to form stable complexes with metals also plays a crucial role in its function as a corrosion inhibitor .
Comparison with Similar Compounds
Similar Compounds
- Hexanoic acid, 6,6’,6’'-(s-triazine-2,4,6-triyltriimino)tris-
- 1,3,5-Triazine-2,4,6-triaminocaproic acid
- 2,4,6-Tri-(6-Aminocaproic Acid)-1,3,5-Triazine
Uniqueness
Hexanoic acid, 6,6’,6’'-(1,3,5-triazine-2,4,6-triyltriimino)tris-, tripotassium salt is unique due to its specific combination of a triazine ring with hexanoic acid groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring stability and specific reactivity patterns .
Properties
CAS No. |
135043-69-5 |
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Molecular Formula |
C21H33K3N6O6 |
Molecular Weight |
582.8 g/mol |
IUPAC Name |
tripotassium;6-[[4,6-bis(5-carboxylatopentylamino)-1,3,5-triazin-2-yl]amino]hexanoate |
InChI |
InChI=1S/C21H36N6O6.3K/c28-16(29)10-4-1-7-13-22-19-25-20(23-14-8-2-5-11-17(30)31)27-21(26-19)24-15-9-3-6-12-18(32)33;;;/h1-15H2,(H,28,29)(H,30,31)(H,32,33)(H3,22,23,24,25,26,27);;;/q;3*+1/p-3 |
InChI Key |
CPPLZNPXPQQWQS-UHFFFAOYSA-K |
Canonical SMILES |
C(CCC(=O)[O-])CCNC1=NC(=NC(=N1)NCCCCCC(=O)[O-])NCCCCCC(=O)[O-].[K+].[K+].[K+] |
Origin of Product |
United States |
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